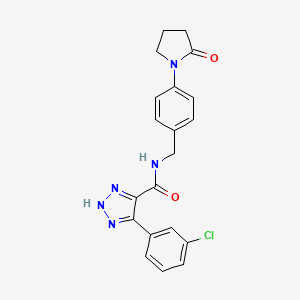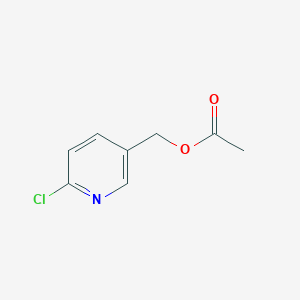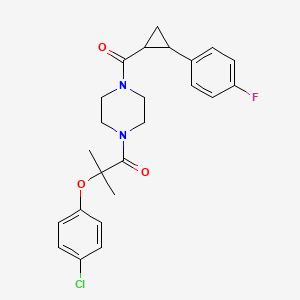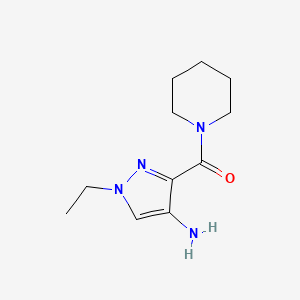
4-(3-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound with the molecular formula C20H18ClN5O2 and a molecular weight of 395.85. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “4-(3-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide” often involves the use of pyrrolidine rings . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Protodeboronation of alkyl boronic esters is also a method that can be used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a benzyl group, and a triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could involve the functionalization of the pyrrolidine ring or the triazole ring . Protodeboronation of alkyl boronic esters is a reaction that could be relevant to this compound .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has focused on the synthesis and evaluation of triazole derivatives, including compounds similar to 4-(3-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide, for various biological activities. One study outlines the synthesis of triazole derivatives through the treatment of 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles with selected aldehydes, leading to compounds with potential antioxidant and antiradical activities (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antioxidant Activity
Several studies have synthesized and tested compounds for antioxidant properties. For instance, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibited potent antioxidant activities, with some compounds showing higher activity than known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Antimicrobial and Antitumor Activities
Compounds with a triazole core structure have also been explored for their antimicrobial and antitumor potentials. For example, novel 1,2,4-triazole derivatives were synthesized and showed good to moderate activities against various microorganisms, indicating their potential in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, another study focused on the evaluation of nitrogen heterocycles for antioxidant and antitumor activities, highlighting the diverse therapeutic potentials of triazole derivatives (El-Moneim, El‐Deen, & El-Fattah, 2011).
Nootropic and Biological Activity Prediction
Furthermore, research into 1,4-disubstituted 2-oxopyrrolidines and related compounds, including triazole derivatives, has explored their potential nootropic activities, contributing to the understanding of compounds that could influence cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994). Additionally, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and the prediction of their biological activities showcase the ongoing efforts to identify new therapeutic agents based on triazole and related heterocyclic structures (Kharchenko, Detistov, & Orlov, 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c21-15-4-1-3-14(11-15)18-19(24-25-23-18)20(28)22-12-13-6-8-16(9-7-13)26-10-2-5-17(26)27/h1,3-4,6-9,11H,2,5,10,12H2,(H,22,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHECRFQNQBSXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=NNN=C3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)
![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2542803.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)
![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)



![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)
